molecular formula C10H13N5O3 B12578117 1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)- CAS No. 210485-54-4

1,2-Ethanediamine, N,N-dimethyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)-

Cat. No.: B12578117
CAS No.: 210485-54-4
M. Wt: 251.24 g/mol
InChI Key: VIMKBZLLFHCXBU-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a chemical compound that belongs to the class of benzoxadiazole derivatives. It is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the reaction of 1,2-ethanediamine with N,N-dimethylamine and 7-nitro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be carried out to modify the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- has several scientific research applications:

    Fluorescent Probes: Due to its fluorescent properties, it is used as a probe in fluorescence microscopy and spectroscopy.

    Biological Labeling: It is used to label biomolecules such as proteins and nucleic acids for imaging and detection.

    Chemical Sensors: The compound is used in the development of sensors for detecting various analytes, including metal ions and organic compounds.

    Medicinal Chemistry: It is explored for its potential use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- primarily involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the benzoxadiazole moiety, which can absorb and emit light. This property is exploited in various applications, such as imaging and sensing. The nitro group can participate in redox reactions, further contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-dimethyl-: This compound lacks the benzoxadiazole moiety and, therefore, does not exhibit the same fluorescent properties.

    7-Nitro-2,1,3-benzoxadiazole: This compound contains the benzoxadiazole moiety but lacks the ethylenediamine component, limiting its applications compared to the target compound.

Uniqueness

1,2-Ethanediamine, N,N-dimethyl-N’-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its combination of the ethylenediamine and benzoxadiazole moieties, which confer both fluorescent properties and the ability to participate in various chemical reactions. This makes it a versatile compound for a wide range of scientific applications.

Properties

CAS No.

210485-54-4

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-nitro-2,1,3-benzoxadiazol-7-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H13N5O3/c1-14(2)6-5-11-7-3-4-8(15(16)17)10-9(7)12-18-13-10/h3-4,11H,5-6H2,1-2H3

InChI Key

VIMKBZLLFHCXBU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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